molecular formula C19H21ClN2OS B4990785 3-[(4-Chlorophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one

3-[(4-Chlorophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B4990785
M. Wt: 360.9 g/mol
InChI Key: COOIVRLKMSGXHV-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenethiol with an appropriate alkylating agent to form the intermediate compound.

    Coupling with Piperazine: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one: A structurally similar compound with a different functional group.

    4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: Another compound with a similar piperazine structure.

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the presence of both the chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-16-6-8-18(9-7-16)24-15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOIVRLKMSGXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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